molecular formula C42H38O12Si7 B1604216 Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- CAS No. 444315-26-8

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-

Cat. No.: B1604216
CAS No.: 444315-26-8
M. Wt: 931.3 g/mol
InChI Key: UDRGDXJRPXCVOA-UHFFFAOYSA-N
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Description

Tricyclo(73315,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- is a complex organosilicon compound It is characterized by its unique structure, which includes multiple phenyl groups and a series of oxygen and silicon atoms arranged in a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- typically involves the following steps:

    Formation of the Siloxane Backbone: The initial step involves the formation of the siloxane backbone through the hydrolysis and condensation of organosilicon precursors. Commonly used precursors include phenyltrichlorosilane and tetraethyl orthosilicate.

    Cyclization: The linear siloxane chains are then subjected to cyclization reactions to form the tricyclic framework. This step often requires the use of catalysts such as trifluoromethanesulfonic acid or strong bases like sodium hydroxide.

    Functionalization: The final step involves the introduction of hydroxy groups at specific positions on the siloxane backbone. This can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl or carboxyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- has a wide range of scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties.

    Organic Chemistry: Employed as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industrial Applications: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. Additionally, the siloxane backbone provides structural rigidity, allowing the compound to maintain its conformation in different environments.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-: The parent compound.

    3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-methyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane: A similar compound with methyl groups instead of phenyl groups.

    3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-ethyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane: A similar compound with ethyl groups instead of phenyl groups.

Uniqueness

The uniqueness of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- lies in its combination of hydroxy and phenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from materials science to medicinal chemistry. The tricyclic siloxane framework also imparts unique structural characteristics that are not commonly found in other compounds.

Properties

IUPAC Name

3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h1-35,43-45H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRGDXJRPXCVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O12Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893544
Record name Hepta isobutyltricycloheptasiloxane trisilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444315-26-8
Record name 1,3,5,7,9,11,14-Heptaphenyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444315-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444315268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hepta isobutyltricycloheptasiloxane trisilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Reactant of Route 2
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Reactant of Route 3
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Reactant of Route 4
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Reactant of Route 5
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Reactant of Route 6
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-

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